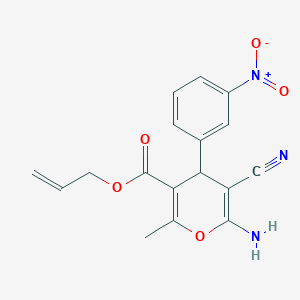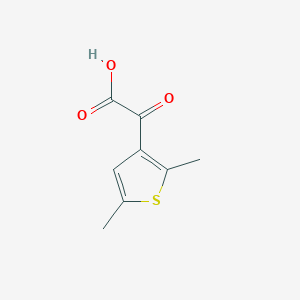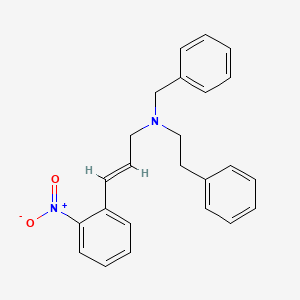![molecular formula C20H33N5O B6017107 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6017107.png)
6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, commonly known as "EPN," is a chemical compound that has been widely studied for its potential applications in scientific research. EPN is a nicotinamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用机制
EPN works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory retention, making EPN a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
EPN has been found to have a range of biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve cognitive function and memory retention, and reduce oxidative stress. EPN has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using EPN in lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various physiological processes. However, EPN does have some limitations, including its potential toxicity at high doses and its limited solubility in water.
未来方向
There are a number of potential future directions for research on EPN, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cognitive disorders such as Alzheimer's disease, and the exploration of its anti-inflammatory properties for use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of EPN and its potential side effects at different doses.
合成方法
EPN can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-(1-methyl-2-piperidinyl)ethyl chloride followed by the addition of nicotinamide. Other methods involve the use of different reagents and starting materials, but the general approach involves the coupling of a piperazine derivative with a nicotinamide derivative.
科学研究应用
EPN has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of EPN is as a selective inhibitor of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, EPN can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory retention.
属性
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-3-24-12-14-25(15-13-24)19-8-7-17(16-22-19)20(26)21-10-9-18-6-4-5-11-23(18)2/h7-8,16,18H,3-6,9-15H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROQKKHDFMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCC3CCCCN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6017028.png)
![ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6017031.png)

![6-(3-{3-[benzyl(methyl)amino]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6017058.png)
![1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017070.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)

![N-cyclopentyl-6-[3-(dimethylamino)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017092.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B6017119.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)
![1-[2-({[2-(3-chlorophenyl)ethyl]amino}methyl)-4-methoxyphenoxy]-3-(dimethylamino)-2-propanol](/img/structure/B6017129.png)
